molecular formula C13H11FN4 B2723257 [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine CAS No. 1439897-81-0

[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine

Cat. No. B2723257
CAS RN: 1439897-81-0
M. Wt: 242.257
InChI Key: IMQGYSPOZXMBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine” is a chemical compound with the CAS Number: 2230799-32-1 . It has a molecular weight of 305.18 . The IUPAC name for this compound is 3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridine derivatives involves various techniques . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The structure of [1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine derivatives is characterized by the presence of a five-membered triazole ring fused with a six-membered pyridine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 305.18 . The InChI code for this compound is 1S/C12H13FN4.2ClH/c13-10-4-2-1-3-9(10)12-16-15-11-6-5-8(14)7-17(11)12;;/h1-4,8H,5-7,14H2;2*1H .

Scientific Research Applications

Antagonist Clinical Candidate

The development of novel P2X7 antagonists, which are valuable in treating mood disorders, leverages compounds with similar structures. A specific method involving a dipolar cycloaddition reaction/Cope elimination sequence was developed to access these compounds, highlighting their potential as clinical candidates for mood disorder treatments (Chrovian et al., 2018).

Anticancer Activity

Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown remarkable anticancer effects. By replacing the acetamide group with an alkylurea moiety, the antiproliferative activities of these compounds were evaluated against human cancer cell lines, showing potent anticancer agents with reduced toxicity (Wang et al., 2015).

Synthesis and Biological Activity

The synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines was explored for their antiproliferative activity against cancer cell lines. These compounds provide insights into the development of new anticancer agents with unique mechanisms of action (Dolzhenko et al., 2008).

Antiosteoclast Activity

Research into di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo [1,5‐a]pyridine-1‐yl) (4‐substituted phenyl) boronates has shown these compounds possess moderate to high antiosteoclast and osteoblast activity. This suggests their potential application in bone health and diseases related to bone density (Reddy et al., 2012).

Herbicidal Activity

Compounds with a [1,2,4]triazolo[1,5-a]pyridine structure have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates their potential use in agricultural applications for weed control (Moran, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-a]pyridin-6-yl]methanamine-based drugs for the treatment of multifunctional diseases is a promising area of research . The structure–activity relationship of biologically important 1,2,4-triazolo[4,3-a]pyridin-6-yl]methanamine derivatives is being investigated .

properties

IUPAC Name

[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4/c14-11-4-2-1-3-10(11)13-17-16-12-6-5-9(7-15)8-18(12)13/h1-6,8H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQGYSPOZXMBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.